molecular formula C13H12N2 B2744329 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile CAS No. 494203-96-2

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

Cat. No.: B2744329
CAS No.: 494203-96-2
M. Wt: 196.253
InChI Key: NNCKFXSLMOOHLT-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile (CAS 494203-96-2) is a versatile carbazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a valuable synthetic intermediate or core scaffold for the development of novel therapeutic agents. Recent studies highlight the potential of substituted tetrahydrocarbazole derivatives in multiple research areas. Derivatives of this scaffold are being investigated for their anti-cancer properties, with some compounds demonstrating the ability to cause DNA damage and inhibit cancer cell growth . Furthermore, the related tetrahydrocarbazole core has been explored in the development of non-nucleoside inhibitors targeting viral enzymes, such as the hepatitis C virus NS5B RNA-dependent RNA polymerase . More recently, novel 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have been designed and synthesized as potent inhibitors of the AcrB efflux pump in bacteria, showing promise for reversing multidrug resistance and enhancing the efficacy of existing antibiotics . The compound's structure, featuring a tetrahydrocarbazole framework with a nitrile group, provides a key handle for further chemical modification and exploration of structure-activity relationships. This product is intended for research and development purposes strictly within a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-2,5,7,9,15H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCKFXSLMOOHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis Using Ionic Liquid Catalysts

Mechanistic Framework and Optimization

The Fischer indole synthesis remains a cornerstone for constructing the tetrahydrocarbazole scaffold. A 2013 study demonstrated the efficacy of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a recyclable ionic liquid catalyst for condensing phenylhydrazine derivatives with cyclohexanone or ethyl methyl ketone in methanol. The reaction proceeds via acid-catalyzed cyclization, where the ionic liquid’s Brønsted acidity (from tetrafluoroborate anions) facilitates both imine formation and-sigmatropic rearrangement (Scheme 1).

Table 1: Reaction Conditions and Yields for Fischer Indole Synthesis
Substrate Combination Catalyst Loading Time (h) Yield (%)
Phenylhydrazine + Cyclohexanone 20 mol% 5–7 90–95
4-Fluorophenylhydrazine + Cyclohexanone 20 mol% 6 88
3-Methylphenylhydrazine + Ethyl Methyl Ketone 20 mol% 3–7 80–90

Key advantages include:

  • Solvent compatibility : Methanol enables facile product isolation via evaporation, avoiding column chromatography.
  • Catalyst reusability : [bmim][BF₄] retained >85% activity over five cycles due to its hydrophobic ionic structure.
  • Broad substrate scope : Electron-donating (-OCH₃, -CH₃) and withdrawing (-F, -Cl) groups on phenylhydrazine were tolerated.

Organocatalytic Asymmetric Synthesis

p-Toluenesulfonic Acid (PTSA)-Mediated Atroposelective Reactions

Recent advances in stereocontrol have enabled the synthesis of enantiomerically enriched tetrahydrocarbazole derivatives. A 2024 protocol employed PTSA to catalyze the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile precursors, yielding styrene atropisomers with 85–92% efficiency. The reaction’s diastereoselectivity (dr > 10:1) stems from π–π stacking interactions between the naphthol aryl group and the carbazole’s electron-rich ring.

Table 2: Performance of Chiral Catalysts in Asymmetric Synthesis
Catalyst Enantiomeric Excess (%) Yield (%)
(R)-BINOL-phosphoric acid 72–78 85
L-Proline 65–70 80
PTSA N/A (achiral) 92

Notably, while PTSA achieved high yields, chiral catalysts like BINOL-phosphoric acid introduced moderate enantioselectivity (72–78% ee), highlighting opportunities for further optimization.

Green Synthesis via Multicomponent Reactions

Solid Acid-Catalyzed Cyclization

A 2023 multicomponent approach utilized rice husk-derived amorphous carbon functionalized with sulfonic acid groups (AC-SO₃H) to synthesize benzo[a]carbazole intermediates, which were subsequently converted to this compound. The AC-SO₃H catalyst provided 4.606 mmol g⁻¹ total acidity (carboxylic, phenolic, sulfonic) and enabled a one-pot cascade involving 1,3-diketones, primary amines, phenylglyoxal, and malononitrile.

Table 3: Comparison of Acid Catalysts in Multicomponent Synthesis
Catalyst Temperature (°C) Time (h) Yield (%)
AC-SO₃H 240 2 73
H₂SO₄ 240 2 68
Zeolite 240 4 55

Advantages of AC-SO₃H include:

  • Sustainability : Derived from agricultural waste (rice husks).
  • Stability : Retained >90% activity after four cycles due to robust covalent sulfonic acid grafting.

Crystallographic and Mechanistic Insights

Intermolecular Interactions and Lattice Stabilization

X-ray crystallography of this compound reveals a half-chair conformation in the cyclohexene ring, with disorder in methylene groups. Intermolecular N–H···π and C–H···π interactions between the carbazole’s NH group and adjacent aromatic systems stabilize the lattice, reducing solubility in nonpolar solvents. These structural features necessitate polar aprotic solvents (e.g., DMSO, DMF) for reactions involving nitrile functionalization.

Industrial-Scale Considerations

Solvent and Energy Efficiency

The ionic liquid-mediated Fischer indole synthesis is scalable, with a reported pilot-scale yield of 89% using 500 g of phenylhydrazine hydrochloride. Key metrics include:

  • E-factor : 0.8 (vs. 5.2 for traditional H₂SO₄-catalyzed methods).
  • PMI (Process Mass Intensity) : 3.2, driven by methanol’s low cost and recyclability.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile exhibit potent anticancer properties. Studies indicate that certain derivatives can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 Value (µM)Reference
A549 (Lung cancer)<10
MCF-7 (Breast cancer)<10

The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis in malignant cells.

Anti-Prion Activity

A notable study focused on the anti-prion activity of derivatives synthesized from this compound. The lead compound GJP14 was modified to enhance its efficacy against transmissible spongiform encephalopathies (TSE). The most effective derivative exhibited an activity increase by up to eight times compared to GJP14, highlighting the potential for treating prion diseases .

CRTH2 Receptor Antagonism

The compound has been identified as a CRTH2 receptor antagonist, which is relevant for treating allergic conditions such as asthma and rhinitis. By blocking this receptor, it may reduce inflammatory responses associated with these diseases .

Material Science Applications

In addition to its biological applications, this compound is also being explored for its potential use in material science:

Organic Electronics

The unique structural features of carbazole derivatives make them suitable candidates for organic electronic materials. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties .

Dyes and Pigments

The compound's ability to undergo various chemical reactions allows it to be modified into different dyes and pigments for industrial applications .

Case Study 1: Anticancer Derivative Evaluation

A series of derivatives were synthesized and tested for anticancer activity across multiple cell lines. The study reported significant inhibition rates and identified key structural modifications that enhance potency.

Case Study 2: CRTH2 Antagonist Development

Research focused on developing CRTH2 antagonists led to the identification of several promising candidates derived from the original compound. These candidates were evaluated in vivo for their ability to alleviate symptoms of allergic asthma.

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Characteristics:

  • Structural Data : The compound exhibits a characteristic 1H NMR profile (300 MHz, MeOD) with δ 7.42 (1H, dt, J = 7.7 Hz) and δ 7.31 (1H, dt, J = 8.1 Hz) for aromatic protons, and a RP-UPLC retention time of 2.33 min (method A) .
  • Synthetic Utility: It serves as a precursor for further functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings . For example, 6-iodo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile undergoes reactions with formaldehyde, carbon monoxide, aryl boronic acids, or terminal alkynes under Pd catalysis .
  • Biological Relevance : Derivatives of this compound, such as 9-tosyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, have been synthesized for biological screening, with yields up to 86% via TMSOTf-mediated cyanide addition .

The nitrile-functionalized tetrahydrocarbazole is compared below with structurally related analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.

Functional Group Variations in Tetrahydrocarbazoles

Compound Name Substituents Key Data Source
2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile Nitrile (C≡N) at 1-position 1H NMR: δ 7.42 (dt, J = 7.7 Hz), RP-UPLC: 2.33 min
2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid Carboxylic acid (COOH) at 6-position Computed descriptors available; distinct solubility and reactivity
2,3,4,9-Tetrahydro-1H-carbazol-3-amine Amine (NH₂) at 3-position Molecular formula: C₁₂H₁₄N₂; multiple registry numbers (e.g., 116650-33-0)
3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile Nitrile (C≡N) at 6-position, hydroxyl (OH) at 3-position 1H NMR (DMSO-d6): δ 11.2–11.5 (brs, OH), δ 7.8–7.9 (s, H-Ar); IR: 3410 cm⁻¹ (O-H stretch)
1,2,3,4-Tetrahydrocarbazole No nitrile; fully saturated core CAS: 942-01-8; MW: 171.24; foundational scaffold for alkaloid synthesis
Key Observations:
  • Electronic Effects : The nitrile group introduces strong electron-withdrawing character, influencing reactivity in cross-coupling reactions (e.g., Suzuki couplings in ). This contrasts with the electron-donating amine group in carbazol-3-amine, which may enhance nucleophilic substitution .
  • Synthetic Flexibility : The 1-carbonitrile derivative is more amenable to Pd-catalyzed modifications compared to carboxylic acid derivatives, which require protection/deprotection strategies .
  • Biological Activity: Carbazole-1-carbonitrile derivatives (e.g., CRTH2 receptor antagonists) exhibit substituent-dependent activity. For instance, alkoxy or arylalkylamino groups at specific positions enhance receptor binding .

Substituent Position and Physicochemical Properties

  • 6-Fluoro Derivative : Introduction of fluorine at the 6-position (6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile) alters 13C NMR shifts (e.g., JCF coupling constants) and may improve metabolic stability .
  • 3-Hydroxy-6-carbonitrile : The hydroxyl group at C3 increases polarity, as evidenced by IR O-H stretching at 3410 cm⁻¹, while the nitrile at C6 maintains planarity for π-stacking interactions .

Structural and Crystallographic Insights

  • Ring Puckering: Tetrahydrocarbazoles adopt non-planar conformations, with puckering amplitudes influenced by substituents. For example, the nitrile group may stabilize specific puckered states via steric or electronic effects .

Biological Activity

2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, including a nitrile group at the 1-position. This compound has been investigated for various biological activities, including antibacterial, antifungal, anticancer properties, and its potential as a therapeutic agent in treating diseases mediated by specific receptors.

The molecular formula of this compound is C12H12N2, with a molecular weight of approximately 184.24 g/mol. Its structure consists of a bicyclic framework that enhances its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound has been shown to bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Notably, it acts as an antagonist for the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which is involved in inflammatory responses and allergic reactions .

Anticancer Activity

Recent studies have demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies reported that certain derivatives showed IC50 values in the micromolar range against human tumor cell lines such as KB (human oral carcinoma), DLD (human colon carcinoma), and HepG2 (human liver cancer) .
  • A specific derivative was found to be 8 times more effective than the lead compound GJP14 against prion diseases in TSE-infected cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
  • The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

As an antagonist of the CRTH2 receptor:

  • It has potential applications in treating asthma and other inflammatory diseases by inhibiting the action of prostaglandins .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their unique features compared to this compound:

Compound NameStructure TypeUnique Features
1,2,3,4-TetrahydrocarbazoleTetrahydrocarbazoleLacks nitrile group; basic structure
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrileHalogenated derivativeEnhanced reactivity due to chlorine substitution
6-Methyl-2,3,4,9-tetrahydro-1H-carbazoleMethyl-substitutedExhibits significant biological activities

Study on Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of 2,3,4,9-tetrahydro-1H-carbazole for their anti-prion activity. The most potent derivative exhibited an IC50 value significantly lower than the original lead compound . This highlights the importance of structural modifications in enhancing biological efficacy.

Study on Anti-inflammatory Properties

Research indicated that compounds targeting the CRTH2 receptor could effectively reduce inflammation in models of asthma. The study demonstrated that antagonists derived from 2,3,4,9-tetrahydro-1H-carbazole could inhibit eosinophil migration and cytokine release .

Q & A

Q. What are the established synthetic routes for 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions or transition-metal-catalyzed protocols. For example, substituted tetrahydrocarbazoles are prepared by reacting indole derivatives with nitrile-containing precursors under reflux conditions. Key parameters include solvent polarity (e.g., THF/water mixtures), catalysts (e.g., copper sulfate for click chemistry), and temperature (50–80°C) . Optimization employs Design of Experiments (DoE) to minimize trial-and-error, focusing on variables like molar ratios and reaction time. Fractional factorial designs help identify critical factors affecting yield and purity .

Example Reaction Conditions:

ParameterValue/RangeReference
SolventTHF/Water (1:1)
CatalystCuSO₄ (0.2 equiv)
Temperature50°C
Reaction Time16 hours
Yield66%

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy: ¹H/¹³C NMR and IR confirm functional groups and regiochemistry. For example, nitrile stretches appear at ~2225 cm⁻¹ (IR), while aromatic protons resonate at δ 7.5–7.9 ppm (¹H NMR) .
  • X-ray Crystallography: SHELX programs refine crystal structures, resolving bond lengths and angles. ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement . Challenges include handling twinned data or low-resolution diffraction, which require iterative refinement cycles .

Key Spectral Data:

TechniqueObserved DataReference
¹H NMR (DMSO-d₆)δ 7.8–7.9 (s, 1H, Ar-H)
IR (KBr)2225 cm⁻¹ (C≡N stretch)
MS (ESI)[M+H]⁺ = 213

Q. What safety protocols are recommended for handling nitrile-containing carbazole derivatives in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage: Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can experimental design methodologies resolve contradictions in spectroscopic vs. crystallographic data for carbazole derivatives?

Methodological Answer: Discrepancies between solution-state NMR and solid-state crystallographic data often arise from polymorphism or hydrogen-bonding variations. For example, graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs influencing crystal packing . Redundant refinement in SHELXL cross-validates bond geometries against electron density maps . If NMR signals suggest multiple conformers, variable-temperature (VT) NMR or dynamic HPLC can probe equilibria .

Q. What computational strategies enhance the design of carbazole-based reactions, and how do they integrate with experimental validation?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. The ICReDD framework combines reaction path searches with machine learning to prioritize viable synthetic routes . For example, transition-state modeling of nitrile cyclization can predict regioselectivity. Experimental validation involves parallel synthesis in microreactors to test computationally derived conditions .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

Methodological Answer: Graph set analysis categorizes hydrogen bonds (e.g., R₂²(8) motifs) to map aggregation trends. For carbazoles, N–H···Nitrile interactions often drive 1D chain formation. Single-crystal studies using SHELXD reveal these motifs, while Hirshfeld surfaces quantify interaction contributions . Discrepancies between predicted and observed packing require reevaluating solvent effects or lattice energy calculations .

Q. What advanced statistical methods are employed to optimize reaction kinetics and byproduct suppression in carbazole synthesis?

Methodological Answer: Response Surface Methodology (RSM) models nonlinear relationships between variables (e.g., temperature vs. byproduct formation). Central Composite Designs (CCD) map optimal conditions, while ANOVA identifies significant factors. For example, a 3² factorial design can minimize dimerization side products by tuning stoichiometry and heating rates .

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